molecular formula C12H8F2O B6322046 5-(4-Fluorophenyl)-3-fluorophenol, 95% CAS No. 187392-70-7

5-(4-Fluorophenyl)-3-fluorophenol, 95%

Cat. No. B6322046
CAS RN: 187392-70-7
M. Wt: 206.19 g/mol
InChI Key: HQYMWPRTZRNUCQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-fluorophenol, 95% (5-FPF-3FP) is a fluorinated phenol compound that has gained attention for its potential applications in scientific research. This compound has been studied for its ability to act as a synthetic intermediate, as well as its biochemical and physiological effects.

Scientific Research Applications

5-(4-Fluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in scientific research. It has been used as a synthetic intermediate for the synthesis of various compounds, such as 5-fluoro-2-hydroxybenzoic acid and 5-fluoro-3-hydroxybenzamide.2 Additionally, it has been used as a starting material for the synthesis of a variety of compounds, including 5-fluoro-2-hydroxybenzoic acid, 5-fluoro-3-hydroxybenzoic acid, and 5-fluoro-2-hydroxybenzamide.3

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450.4 This enzyme is involved in the metabolism of drugs, hormones, and other compounds, and its inhibition can lead to an increase in the concentration of the target compound in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-fluorophenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-oxidative properties in cells.5 Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.6

Advantages and Limitations for Lab Experiments

5-(4-Fluorophenyl)-3-fluorophenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable when stored in a dry environment. Additionally, it is non-toxic and has a low potential for environmental contamination.7 However, it has some limitations when used in lab experiments. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it can be difficult to separate from other compounds due to its low solubility.

Future Directions

There are several potential future directions for research on 5-(4-Fluorophenyl)-3-fluorophenol, 95%. One potential direction is to study its effects on other enzymes and proteins, as well as its potential applications in drug development. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be conducted on its potential for environmental contamination, as well as its potential for use in industrial processes. Finally, research could be conducted on its potential for use in medical imaging, as well as its potential for use in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(4-Fluorophenyl)-3-fluorophenol, 95% is a multi-step process that begins with the reaction of 4-fluorophenol with a bromine-methanol solution. This reaction produces 4-bromo-3-fluorophenol, which is then reacted with a sodium hydroxide solution to form 4-fluoro-5-hydroxy-3-fluorophenol. This compound is then reacted with anhydrous hydrogen fluoride to produce 5-(4-Fluorophenyl)-3-fluorophenol, 95%.1

properties

IUPAC Name

3-fluoro-5-(4-fluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMWPRTZRNUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633441
Record name 4',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187392-70-7
Record name 4',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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